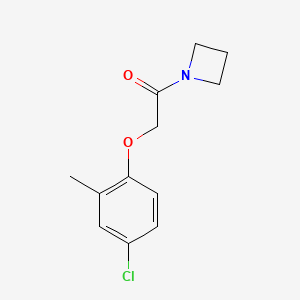![molecular formula C14H20N2O2 B7474650 N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The exact mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients, which can lead to tumor cell death.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of cytokines in the blood, which can stimulate the immune system. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of reactive oxygen species, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be toxic at high doses, which can limit its use in clinical trials. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in clinical settings.
Orientations Futures
For research on N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide include the development of new synthetic methods, the identification of biomarkers, the development of combination therapies, and the study of its potential use in the treatment of infectious diseases.
Méthodes De Synthèse
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide. The final step involves the reaction of the product with methyl iodide to yield N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide. This synthesis method has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied extensively for its potential anticancer properties. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied for its potential use in the treatment of infectious diseases, such as tuberculosis.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-7-12(8-11(10)2)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVVAUGHUTVXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)







![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
